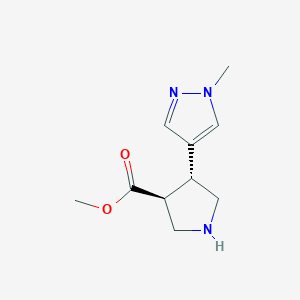

(3-Bromocyclopentyl)methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Bromocyclopentyl)methylbenzene” is a chemical compound that consists of a benzene ring attached to a cyclopentyl group which is substituted with a bromine atom . It belongs to the class of organic compounds known as halocycloalkanes .

Synthesis Analysis

The synthesis of “this compound” could involve several steps. The bromine can be introduced by bromination with Br2/FeBr3, and a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring, a cyclopentyl group, and a bromine atom . It contains a total of 32 bonds; 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

The chemical reactions of “this compound” could be influenced by the presence of the bromine and the cyclopentyl group. The bromine can participate in electrophilic aromatic substitution reactions . The cyclopentyl group could also influence the reactivity of the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Properties such as color, density, hardness, and melting and boiling points could be determined through experimental methods .科学的研究の応用

Applications in Medicinal Chemistry

Research in medicinal chemistry often explores the synthesis and biological evaluation of compounds derived from or related to bromobenzene. For example, studies on sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline synthesized by reacting 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine with different substituents have demonstrated moderate to excellent antibacterial activities and anti-enzymatic activity against urease enzyme (Rehman et al., 2019). Such studies highlight the potential for bromobenzene derivatives in developing new therapeutic agents.

Environmental and Materials Science

In the field of environmental science, the degradation of pollutants like 3-methylindole, a nitrogenous heterocyclic compound found in coal chemical wastewater, has been studied using ionizing radiation technology. This research provides insights into advanced treatment processes required to eliminate refractory organic pollutants, demonstrating the removal efficiency and proposing possible degradation pathways (He et al., 2022).

Safety and Hazards

将来の方向性

作用機序

Target of Action

(3-Bromocyclopentyl)methylbenzene is an organic compound that is primarily used as a synthetic intermediate in organic synthesis .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an electrophile in electrophilic aromatic substitution reactions . The bromine atom on the cyclopentyl group can be replaced by a nucleophile, allowing for the introduction of various functional groups . This makes this compound a versatile reagent in organic synthesis .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes that could potentially remove the bromine atom or modify the benzene or cyclopentyl groups . Excretion would likely occur through the kidneys .

Result of Action

The primary result of the action of this compound is the synthesis of more complex organic compounds . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.

特性

IUPAC Name |

(3-bromocyclopentyl)methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKSPIAEYIRCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)

![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)

![8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)

![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)

![spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one](/img/structure/B2535960.png)

![3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B2535961.png)

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)